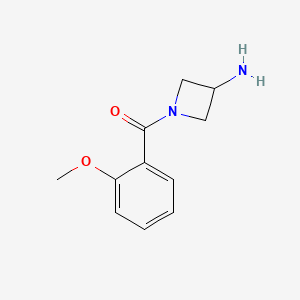

1-(2-Methoxybenzoyl)azetidin-3-amine

Description

Properties

CAS No. |

1341708-96-0 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3-aminoazetidin-1-yl)-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)11(14)13-6-8(12)7-13/h2-5,8H,6-7,12H2,1H3 |

InChI Key |

WBPVAOGJHUKLMA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Solubility Thermodynamics of Azetidin-3-Amine Derivatives in Drug Discovery

Executive Summary

In contemporary drug discovery, optimizing the physicochemical properties of a lead compound is often the bottleneck between a potent in vitro hit and a viable clinical candidate. High lipophilicity, poor aqueous solubility, and suboptimal metabolic clearance frequently plague flat, aromatic-heavy scaffolds. To circumvent these liabilities, the strategic incorporation of the azetidin-3-amine motif has emerged as a highly effective scaffold-hopping technique.

By replacing traditional six-membered heterocycles (such as piperazine or piperidine) with this strained four-membered ring, chemists can fundamentally alter the molecule's physicochemical landscape. This technical guide explores the causality behind the physicochemical shifts induced by azetidin-3-amine bioisosterism, details its thermodynamic solubility profile, and provides self-validating experimental workflows for rigorous laboratory assessment[1].

Structural Causality and Physicochemical Properties

The unique behavior of azetidin-3-amine derivatives is rooted in their distinct quantum mechanical and conformational properties. Unlike the unstrained chair conformation of piperidine, the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[2].

The Hybridization and pKa Paradox

The parent azetidine is a strong base with a pKa of ~11.29, comparable to piperidine (11.22) and pyrrolidine (11.27)[2]. However, when substituted to form azetidin-3-amines, the basicity profile becomes highly tunable.

-

Causality: The high ring strain forces a compressed C-N-C bond angle. To accommodate this geometry, the sp³-hybridized nitrogen atom rehybridizes, increasing the p-character of the orbitals involved in the C-N bonds. Consequently, the s-character of the orbital containing the nitrogen lone pair increases. Because s-electrons are held closer to the nucleus, the lone pair becomes less exposed and less available for protonation, subtly reducing the basicity of the amine in heavily substituted or spirocyclic configurations[3].

Lipophilicity and Fsp³ Character

Incorporating an azetidin-3-amine core increases the fraction of sp³ carbons (Fsp³) while maintaining a low molecular weight and compact volume. This structural rigidity minimizes the entropic penalty upon target binding and generally lowers the partition coefficient (LogP) compared to larger saturated rings, driving better passive permeability and target selectivity[1].

Table 1: Comparative Physicochemical Data (Typical Scaffolds)

| Property | Piperazine | Piperidine | Azetidin-3-amine | Causality / Impact |

| Ring Size | 6-membered | 6-membered | 4-membered | Dictates overall molecular volume and exit vectors. |

| Ring Strain | ~0 kcal/mol | ~0 kcal/mol | ~25.4 kcal/mol | High strain alters N-hybridization and introduces metabolic liabilities[2]. |

| Parent pKa | 9.73 | 11.22 | 11.29 | Modulates ionization state at physiological pH (7.4)[2]. |

| Lipophilicity (LogP) | Moderate | High | Low to Moderate | Azetidines generally reduce LogP, improving hydration energy[4]. |

| Conformation | Chair | Chair | Puckered / Rigid | Rigid compact structure reduces the entropic penalty of binding. |

Thermodynamic Solubility and Solvation Profile

Azetidin-3-amine derivatives frequently exhibit superior aqueous solubility compared to their morpholine or piperazine counterparts[4].

-

Thermodynamic Causality: Solubility is governed by the energy required to disrupt the solid-state crystal lattice versus the energy gained from solvent hydration. The compact, puckered geometry of azetidin-3-amines disrupts planar π-stacking and stable crystal lattice formations that typically plague flat aromatic systems. By lowering the lattice energy (often observable as a depressed melting point), the thermodynamic barrier to solvation is significantly reduced. Furthermore, the localized polarity of the primary/secondary amines enhances hydrogen bonding with water molecules[5].

Table 2: Predicted Solubility Profile of a Typical Azetidin-3-Amine Derivative

| Solvent System | Expected Solubility | Mechanistic Rationale |

| Water (pH 7.4) | Moderately Soluble | Amine protonation at physiological pH drives ion-dipole interactions[6]. |

| 0.1 N HCl (pH 1.0) | Highly Soluble | Complete protonation of the azetidine and primary amine nitrogens. |

| DMSO | Highly Soluble (>10 mg/mL) | Excellent solvation by aprotic polar solvents; ideal for in vitro stock solutions[6]. |

| Ethanol | Sparingly Soluble | Limited disruption of the crystal lattice by protic organic solvents. |

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or physical rationale to prevent false-positive data.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the true thermodynamic solubility of the derivative to predict in vivo absorption parameters[5]. Self-Validating Mechanism: Pre- and post-assay pH measurements ensure the dissolved compound has not shifted the buffer capacity, which would invalidate the solubility reading.

-

Saturation Preparation: Add an excess amount of the azetidin-3-amine derivative (e.g., 5-10 mg) to a 2 mL glass HPLC vial.

-

Causality: An excess of solid ensures the solution reaches thermodynamic saturation (equilibrium) rather than merely measuring kinetic dissolution rates.

-

-

Incubation: Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Seal and incubate on an orbital shaker at 37°C for 48 hours.

-

Causality: 48 hours is strictly required to overcome the activation energy of crystal lattice dissociation and reach a steady state.

-

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes.

-

Causality: Centrifugation is preferred over syringe filtration. Highly polar amines often non-specifically bind to filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified solubility.

-

-

Quantification & Validation: Dilute the supernatant into the linear range of a pre-validated HPLC-UV method. Measure the pH of the remaining supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the assay must be repeated with a stronger buffer system.

Protocol 2: Acid-Catalyzed Ring-Opening Stability Assessment

Objective: Assess the susceptibility of the strained azetidine ring to intramolecular ring-opening decomposition[7]. Self-Validating Mechanism: Parallel incubation of an acyclic reference amide alongside LC-MS/MS monitoring for the specific +18 Da mass adduct indicative of hydrolytic ring-opening.

-

Preparation: Dissolve the compound in 0.1 N HCl (pH ~1.0) to a final concentration of 10 µM.

-

Incubation: Incubate at 37°C, taking aliquots at 0, 1, 2, 4, and 24 hours.

-

Causality: At low pH, protonation of the azetidine nitrogen drastically increases its leaving-group ability. If the molecule contains a neighboring nucleophile (e.g., an amide carbonyl), it can attack the strained ring, catalyzing an intramolecular ring-opening decomposition[7].

-

-

Quenching & Analysis: Quench aliquots in cold acetonitrile. Analyze via LC-MS/MS, tracking both the disappearance of the parent mass and the appearance of the ring-opened degradation product.

Mechanistic & Workflow Visualizations

Below are the logical architectures defining the bioisosteric replacement strategy and the physicochemical profiling workflow.

Mechanistic impact of replacing traditional six-membered heterocycles with azetidin-3-amine.

Workflow for the physicochemical and stability profiling of azetidine derivatives.

Conclusion

The azetidin-3-amine scaffold is far more than a simple structural novelty; it is a powerful, rationally applied tool for modulating the physicochemical properties of drug candidates. By understanding the quantum mechanical causality behind its pKa shifts and the thermodynamic principles driving its enhanced solubility, drug development professionals can systematically design molecules that overcome the traditional ADME liabilities of larger saturated heterocycles. However, this must be balanced against rigorous stability testing to ensure the inherent ring strain does not translate into metabolic or chemical degradation.

References

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 1-(2-Methoxybenzoyl)azetidin-3-amine: A Technical Guide for Drug Discovery

Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and optimized pharmacokinetic profiles is a paramount objective. The strategic design of new molecular architectures often involves the hybridization of well-established pharmacophores with moieties known to confer desirable biological activities. This guide delves into the therapeutic potential of a promising, yet underexplored molecule: 1-(2-Methoxybenzoyl)azetidin-3-amine .

This compound represents a thoughtful convergence of two key structural features: the azetidine ring and the 2-methoxybenzoyl group . The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can enhance pharmacokinetic properties such as solubility and metabolic stability, while providing a three-dimensional framework for precise interactions with biological targets.[1] Several FDA-approved drugs, including the antihypertensive azelnidipine and the anticancer agent cobimetinib, incorporate the azetidine motif, underscoring its clinical significance.[1]

The 2-methoxybenzoyl moiety , on the other hand, is a recognized bioactive component found in a variety of compounds with demonstrated therapeutic activities. It is a key intermediate in the synthesis of antivirals, antibacterials, and antitumor agents.[2] The methoxy group, in particular, can play a crucial role in modulating intermolecular interactions and fine-tuning the electronic properties of a molecule.[3]

This technical guide will, therefore, explore the hypothesized therapeutic potential of 1-(2-Methoxybenzoyl)azetidin-3-amine, drawing upon the established properties of its constituent parts. We will propose potential mechanisms of action, outline detailed experimental protocols for its synthesis and comprehensive biological evaluation, and provide a framework for its advancement through the drug discovery pipeline.

Hypothesized Therapeutic Potential and Target Pathways

Based on the known pharmacological profiles of azetidine derivatives and compounds containing the 2-methoxybenzoyl group, we hypothesize that 1-(2-Methoxybenzoyl)azetidin-3-amine holds significant potential in several therapeutic areas, primarily:

-

Central Nervous System (CNS) Disorders: Azetidine derivatives have shown promise as CNS modulators.[1] The rigid azetidine core can serve as a scaffold for presenting the 2-methoxybenzoyl group to various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels, potentially leading to novel treatments for neurological and psychiatric conditions.

-

Oncology: The 2-methoxybenzoyl moiety is a component of compounds known to inhibit tubulin polymerization, a validated anticancer strategy.[4][5] The combination with the azetidine ring could lead to a novel class of microtubule-targeting agents with improved drug-like properties.

-

Infectious Diseases: Both azetidine derivatives and 2-methoxybenzoyl compounds have been reported to possess antibacterial and antiviral activities.[1][2] Their combination in a single molecule could result in synergistic or novel antimicrobial effects.

The following diagram illustrates the potential signaling pathways that could be modulated by 1-(2-Methoxybenzoyl)azetidin-3-amine, based on our hypothesis.

Caption: Hypothesized molecular targets and pathways for 1-(2-Methoxybenzoyl)azetidin-3-amine.

Synthetic Strategy and Characterization

The synthesis of 1-(2-Methoxybenzoyl)azetidin-3-amine can be achieved through a straightforward and scalable synthetic route. The proposed methodology leverages commercially available starting materials and well-established chemical transformations.

Experimental Protocol: Synthesis of 1-(2-Methoxybenzoyl)azetidin-3-amine

Step 1: N-Boc Protection of Azetidin-3-amine

-

To a solution of azetidin-3-amine dihydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield tert-butyl azetidin-3-ylcarbamate.

Step 2: Acylation with 2-Methoxybenzoyl Chloride

-

Dissolve tert-butyl azetidin-3-ylcarbamate in an aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base (e.g., triethylamine or diisopropylethylamine).

-

Slowly add a solution of 2-methoxybenzoyl chloride in the same solvent.[2][6][7][8][9]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acylated product.

Step 3: Deprotection of the Boc Group

-

Dissolve the N-acylated intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, 1-(2-Methoxybenzoyl)azetidin-3-amine, into an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

The following diagram outlines the synthetic workflow.

Caption: Synthetic workflow for 1-(2-Methoxybenzoyl)azetidin-3-amine.

In Vitro Evaluation: A Multi-pronged Approach to Target Validation

A comprehensive in vitro evaluation is critical to elucidate the biological activity and mechanism of action of 1-(2-Methoxybenzoyl)azetidin-3-amine. The following protocols outline key assays for assessing its potential as a CNS modulator, anticancer agent, and antimicrobial compound.

CNS Target Engagement Assays

Protocol: Radioligand Binding Assays for GPCRs and Transporters

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target human GPCRs (e.g., dopamine, serotonin, or adrenergic receptors) or monoamine transporters (e.g., DAT, SERT, NET).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for the target and varying concentrations of 1-(2-Methoxybenzoyl)azetidin-3-amine.

-

Incubation and Filtration: Incubate at an appropriate temperature and for a sufficient time to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Anticancer Activity Assays

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., breast, lung, colon cancer cell lines) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Methoxybenzoyl)azetidin-3-amine and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and magnesium chloride), and varying concentrations of 1-(2-Methoxybenzoyl)azetidin-3-amine or a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.

-

Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ for inhibition.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of 1-(2-Methoxybenzoyl)azetidin-3-amine in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacokinetic and Toxicological Profiling (ADME/Tox)

Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of a drug candidate is crucial for its successful development.

| Parameter | In Vitro Assay | Rationale |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the aqueous solubility, which impacts absorption and formulation. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability Assay | Predicts intestinal absorption and blood-brain barrier penetration. |

| Metabolic Stability | Liver Microsomal Stability Assay or Hepatocyte Stability Assay | Assesses the rate of metabolism by liver enzymes, which influences the drug's half-life. |

| CYP450 Inhibition | Cytochrome P450 Inhibition Assay (e.g., using fluorescent probes) | Evaluates the potential for drug-drug interactions. |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the extent of binding to plasma proteins, which affects the free drug concentration. |

| Cytotoxicity | Cytotoxicity assays in non-cancerous cell lines (e.g., hepatocytes, renal cells) | Provides an early indication of potential organ toxicity. |

| hERG Inhibition | Patch-clamp electrophysiology or binding assay | Assesses the risk of cardiac arrhythmia. |

In Vivo Efficacy Evaluation

Following promising in vitro and ADME/Tox profiles, the therapeutic efficacy of 1-(2-Methoxybenzoyl)azetidin-3-amine should be evaluated in relevant animal models.

CNS Disorders

For potential CNS applications, rodent models of depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze), or cognitive impairment (e.g., Morris water maze) can be employed.

Oncology

In oncology, the in vivo efficacy can be assessed using xenograft models where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition following treatment with the compound would be the primary endpoint.

Infectious Diseases

For antimicrobial activity, infection models in mice can be utilized. The ability of the compound to reduce the bacterial or fungal burden in target organs or improve survival rates would be key efficacy measures.

The following diagram illustrates a generalized in vivo efficacy study workflow.

Caption: Generalized workflow for in vivo efficacy studies.

Conclusion and Future Directions

1-(2-Methoxybenzoyl)azetidin-3-amine stands as a molecule of significant interest at the crossroads of established medicinal chemistry principles. The strategic fusion of the pharmacokinetically favorable azetidine scaffold with the biologically active 2-methoxybenzoyl moiety provides a strong rationale for its investigation as a novel therapeutic agent. The hypothesized potential in CNS disorders, oncology, and infectious diseases warrants a thorough and systematic evaluation following the experimental roadmap outlined in this guide.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical series. Further derivatization of both the azetidine ring and the benzoyl moiety could lead to the identification of lead compounds with superior pharmacological profiles. Ultimately, the data-driven progression of 1-(2-Methoxybenzoyl)azetidin-3-amine and its analogs through the drug discovery pipeline holds the promise of delivering novel and effective therapies for a range of unmet medical needs.

References

-

Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843-852. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

-

Kusurkar, R. V., & Vala, A. G. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

-

Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2306–2309. [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

Kaiser, M., Maes, L., Tadoori, T. A., Abel, S., & Wenzler, T. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of medicinal chemistry, 56(1), 221-34. [Link]

-

Pifferi, G., & Gaviraghi, G. (1974). Azetidine derivatives of tricyclic antidepressant agents. Journal of medicinal chemistry, 17(10), 1031-5. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

-

Rizzo, L., Corti, V., & Dell'Amico, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2639-2650. [Link]

-

Liyanage, S., & Dissanayake, D. M. S. C. (2021). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. ResearchGate. [Link]

-

Li, C. M., Wang, Z., Lu, Y., Ahn, S., Narayanan, R., Kearbey, J. D., Parke, D. N., Li, W., Miller, D. D., & Dalton, J. T. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole (SMART): an active microtubule inhibitor. Cancer research, 71(1), 216–224. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie (International ed. in English), 54(41), 12097–12101. [Link]

-

Li, C. M., Wang, Z., Lu, Y., Ahn, S., Narayanan, R., Kearbey, J. D., Parke, D. N., Li, W., Miller, D. D., & Dalton, J. T. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Cancer research, 71(1), 216–224. [Link]

-

Hevey, R. (2019). Common bioisosteres of different functional groups. ResearchGate. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 77, 45-63. [Link]

-

Bloom, S., & MacMillan, D. W. C. (2018). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(43), 14065–14069. [Link]

-

Drewry, D. H., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 103, 129699. [Link]

-

Li, C. M., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 40(9), 1836–1843. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Wang, Y., et al. (2016). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules, 21(1), 83. [Link]

-

Chen, C. Y., et al. (2011). Protective, antioxidative and antiapoptotic effects of 2-methoxy-6-acetyl-7-methyljuglone from Polygonum cuspidatum in PC12 cells. Planta Medica, 77(5), 444–451. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. drughunter.com [drughunter.com]

- 4. Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-甲氧基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Methoxybenzoyl chloride(21615-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-Methoxybenzoyl chloride | 21615-34-9 | Benchchem [benchchem.com]

Molecular weight and formula verification for 1-(2-Methoxybenzoyl)azetidin-3-amine

Executive Summary & Identity Profile

This monograph serves as the definitive technical guide for the verification of 1-(2-Methoxybenzoyl)azetidin-3-amine . This compound represents a specialized pharmacophore scaffold, often utilized in fragment-based drug discovery (FBDD) due to the rigid azetidine core which orients the primary amine vectorally.

The verification of this compound presents unique challenges due to the rotational isomerism (rotamers) of the amide bond and the potential for ring-opening under harsh acidic conditions. The following data establishes the "Gold Standard" identity profile against which experimental data must be validated.

Identity Constants Table

| Property | Value | Notes |

| IUPAC Name | (3-aminoazetidin-1-yl)(2-methoxyphenyl)methanone | |

| Molecular Formula | Confirmed | |

| Molecular Weight | 206.24 g/mol | Average Mass |

| Monoisotopic Mass | 206.1055 Da | For HRMS extraction ( |

| SMILES | COc1ccccc1C(=O)N2CC(N)C2 | |

| Appearance | White to off-white solid | Hygroscopic as HCl/TFA salt |

| Solubility | DMSO, Methanol, Water (pH dependent) | Poor solubility in non-polar ether/heptane |

Theoretical Derivation & Synthesis Context

To validate the molecular weight, we must understand the atomic constitution derived from its synthesis. This compound is typically generated via an amide coupling between 2-methoxybenzoic acid and tert-butyl azetidin-3-ylcarbamate , followed by acid-mediated deprotection.

Atomic Accounting

-

Azetidine Core (

): The ring contributes 3 carbons and the nitrogen at position 1. The amine at position 3 adds the second nitrogen. -

2-Methoxybenzoyl Moiety (

): The 2-methoxybenzoic acid fragment loses an -OH during amide coupling, while the azetidine loses a proton. -

Net Formula:

.

Critical Consideration (Salt Forms):

If this compound was isolated via TFA deprotection without a free-basing step, the bulk material will have a molecular weight of 320.26 g/mol (

Analytical Verification Protocols

Protocol A: High-Resolution LC-MS (Identity)

Objective: Confirm the monoisotopic mass and purity profile. Instrument: Q-TOF or Orbitrap coupled with UPLC.

Methodology:

-

Solvent A: Water + 0.1% Formic Acid (FA).

-

Solvent B: Acetonitrile + 0.1% FA.

-

Column: C18 Reverse Phase (e.g., Acquity BEH, 1.7 µm), maintained at 40°C to reduce backpressure from the rigid bicyclic-like nature of the analytes.

-

Gradient: 5% B to 95% B over 3 minutes. The polar amine will elute early; ensure the void volume is diverted to waste to prevent salt contamination of the source.

Data Interpretation:

-

Primary Signal: Look for the Protonated Molecular Ion

.-

Expected m/z: 207.1128.

-

Acceptance Criteria:

ppm mass error.

-

-

Fragmentation Pattern (MS/MS):

-

m/z ~135.04: Loss of the azetidin-3-amine fragment (cleavage of amide bond), leaving the 2-methoxybenzoyl cation

. -

m/z ~190.08: Loss of

(characteristic of primary amines), though less common in cyclic secondary amides.

-

Protocol B: Nuclear Magnetic Resonance (Structure)

Objective: Verify the regiochemistry and assess rotameric populations.

Solvent: DMSO-

Analysis of Rotamers:

The amide bond connecting the bulky 2-methoxyphenyl group and the azetidine ring possesses significant double-bond character (

Key Assignments (DMSO-

-

Aromatic Region (6.9 – 7.4 ppm): 4 protons. Look for the multiplet pattern characteristic of ortho-substitution.

-

Methoxy Group (3.7 – 3.8 ppm): A sharp singlet (3H). If rotamers are present, you may see two singlets very close together.

-

Azetidine Ring (3.5 – 4.5 ppm): These protons are magnetically non-equivalent due to the ring puckering and the chiral axis created by the amide.

-

Expect complex multiplets corresponding to the

and -

The

proton (germinal to the amine) will be a quintet-like multiplet around 3.8 ppm.

-

-

Amine (

): Broad singlet, chemical shift is concentration-dependent (usually 1.5 – 3.0 ppm) unless it is a salt (ammonium

Visualization of Workflows

Diagram 1: Synthesis & QC Verification Logic

This flowchart illustrates the critical path from raw materials to validated building block, highlighting the decision nodes for salt correction.

Caption: Workflow for the synthesis and analytical validation of the azetidine scaffold, distinguishing between salt and free-base pathways.

Diagram 2: Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is crucial for confirming that the benzoyl group is attached to the ring nitrogen, not the primary amine.

Caption: Predicted ESI+ fragmentation pathway. The presence of m/z 135 confirms the 2-methoxybenzoyl substructure.

Troubleshooting & Impurity Profiling

If the molecular weight or formula does not align during verification, investigate the following common synthetic pitfalls:

-

Regioisomer Contamination:

-

Issue: Acylation occurring on the primary amine instead of the ring nitrogen.

-

Detection: This occurs if the starting material was 3-aminoazetidine (unprotected). The mass will be identical (206.24), but the NMR pattern for the azetidine ring protons will shift significantly upfield due to the lack of the electron-withdrawing amide on the ring nitrogen.

-

-

Incomplete Deprotection:

-

Issue: Presence of the tert-butyl carbamate.[1]

-

Detection: LC-MS will show a mass of 306.36 (

Da). NMR will show a massive singlet at 1.44 ppm (9H).

-

-

Ring Opening:

References

-

PubChem Compound Summary. Azetidin-3-amine derivatives and physiochemical properties. National Library of Medicine. [Link]

-

Dunetz, J. R., et al. (2016). Amide Bond Formation in Drug Discovery. Molecules.[5][1][2][3][4][6][7][8][9][10] (General reference for amide coupling standards). [Link][10]

-

FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (Standard for purity thresholds). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemijournal.com [chemijournal.com]

- 6. a2bchem.com [a2bchem.com]

- 7. americanelements.com [americanelements.com]

- 8. aablocks.com [aablocks.com]

- 9. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Rise of the Four-Membered Ring

Historically viewed as synthetic curiosities due to their inherent ring strain, azetidines have rapidly ascended to the status of "privileged scaffolds" in modern drug discovery [1]. As a Senior Application Scientist navigating the industry's transition from flat, sp2-hybridized molecules to sp3-rich, three-dimensional frameworks, I frequently advocate for the incorporation of the azetidine ring during lead optimization.

Azetidines offer a structural "Goldilocks" solution: they are more conformationally restricted than pyrrolidines, yet significantly more stable than highly strained aziridines. This precise spatial pre-organization minimizes the entropic penalty upon target binding, translating directly to enhanced receptor affinity and selectivity [2].

Physicochemical and Pharmacokinetic Causality

Why substitute a traditional piperidine or pyrrolidine with an azetidine? The causality lies in the fundamental physicochemical shifts induced by the compact four-membered ring. When we engineer an azetidine into a drug candidate, we are actively manipulating three core parameters:

-

Lipophilicity & Molecular Weight: By reducing the carbon count relative to larger rings, azetidines lower the overall molecular weight and lipophilicity (LogP). In fragment-based drug design, this reduction directly correlates with improved aqueous solubility and minimized off-target lipophilic toxicity [3].

-

Basicity (pKa) Modulation: The altered s-character of the nitrogen lone pair within the strained ring typically lowers the basicity compared to acyclic amines or larger heterocycles. Lowering basicity is a proven strategy to enhance membrane permeability and reduce hERG channel liability.

-

Metabolic Stability: Cytochrome P450 enzymes frequently target the C-H bonds adjacent to nitrogen atoms in saturated rings. By utilizing an azetidine, we eliminate susceptible C-H sites found in larger rings, frequently resulting in superior resistance to oxidative metabolism [4].

Table 1: Comparative Physicochemical Impact of Saturated N-Heterocycles

| Feature | Piperidine (6-membered) | Pyrrolidine (5-membered) | Azetidine (4-membered) |

| Ring Strain (kcal/mol) | ~0.0 | ~6.0 | ~25.4 |

| Conformational Flexibility | High | Moderate | Low (Rigid, puckered) |

| Relative Lipophilicity | High | Medium | Low |

| Metabolic Liability | High (Multiple C-H sites) | Medium | Low |

| Exit Vector Angle | ~109° | ~105° | ~90° (Unique 3D space) |

FDA-Approved Therapeutics Leveraging Azetidines

The theoretical advantages of azetidines are validated by their successful incorporation into several FDA-approved drugs. In these molecules, the azetidine is not a passive linker but a critical pharmacophore driver that dictates the molecule's efficacy.

Table 2: Key FDA-Approved Azetidine-Containing Drugs

| Drug (Brand) | Target | Therapeutic Area | Role of Azetidine Scaffold |

| Baricitinib (Olumiant) | JAK1 / JAK2 | Rheumatoid Arthritis | Enhances binding affinity via rigid spatial orientation; improves metabolic stability. |

| Cobimetinib (Cotellic) | MEK1 / MEK2 | Melanoma (BRAF-mutated) | Restricts conformation to fit the allosteric pocket; lowers basicity. |

| Azelnidipine (Calblock) | L-type Ca2+ Channel | Hypertension | Increases target residency time; provides unique exit vectors for bulky substituents. |

| Delafloxacin (Baxdela) | Bacterial Topoisomerase | Bacterial Infections | Enhances potency in acidic environments; improves cellular penetration. |

To understand how these structural modifications translate to biological activity, consider the mechanism of action of Baricitinib in the JAK-STAT signaling pathway. The azetidine motif ensures the molecule perfectly occupies the ATP-binding pocket of JAK1/2, preventing the phosphorylation cascade that leads to inflammation.

Caption: Mechanism of Action: Baricitinib inhibiting the JAK-STAT signaling pathway.

Synthetic Methodologies: Overcoming Ring Strain

Synthesizing azetidines requires carefully calibrated conditions. The ~25.4 kcal/mol ring strain makes the ring susceptible to opening via nucleophilic attack or decomposition under harsh acidic conditions. As an application scientist, I emphasize that successful cyclization depends on the delicate balance between leaving group efficiency and base strength [6].

The most robust approach for accessing functionalized azetidines in medicinal chemistry is the intramolecular cyclization of γ-amino alcohols or their derivatives.

Protocol: Synthesis of N-Aryl-2-cyanoazetidines via Intramolecular Cyclization

Self-Validating Rationale: This one-pot mesylation/cyclization protocol avoids the isolation of unstable intermediates. We use methanesulfonyl chloride (MsCl) to create a highly efficient leaving group. Triethylamine (TEA) is used for the initial mesylation, but a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) must be introduced to force the kinetically disfavored 4-exo-tet cyclization, overcoming the steric and strain barriers.

Step-by-Step Methodology:

-

Precursor Preparation (N-Cyanomethylation):

-

Dissolve the N-arylated γ-amino alcohol (1.0 equiv) in anhydrous acetonitrile at a high dilution (0.05 M).

-

Causality: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

-

Add potassium carbonate (K₂CO₃, 2.0 equiv) and bromoacetonitrile (1.2 equiv).

-

Stir at room temperature until complete conversion is observed via LC-MS (typically 4-6 hours). Purify via silica gel chromatography.

-

-

Mesylation of the Hydroxyl Group:

-

Dissolve the purified N-cyanomethylated amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

-

Add triethylamine (TEA, 1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

-

Validation Check: Stir for 30 minutes at 0 °C. TLC must confirm the complete disappearance of the starting material, indicating successful mesylate formation.

-

-

Base-Induced Ring Closure:

-

Without isolating the mesylate, add DBU (1.5 equiv) directly to the reaction mixture and allow it to warm to room temperature.

-

Causality: DBU provides the necessary thermodynamic push to drive the strained ring closure without acting as a competing nucleophile that could open the newly formed ring.

-

Stir for 12 hours.

-

-

Quenching and Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize remaining acid/base.

-

Extract with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify via flash chromatography.

-

Causality: Use neutralized silica gel (pre-treated with 1% TEA) to prevent acid-catalyzed ring opening of the strained azetidine product.

-

Caption: Experimental workflow for synthesizing N-aryl-2-cyanoazetidines via cyclization.

Future Directions: Expanding Chemical Space

Recent advances in photoredox catalysis and strain-release functionalization of 1-azabicyclobutanes (ABBs) are unlocking unprecedented access to complex, stereodefined azetidines. Furthermore, the development of azetidine sulfonyl fluorides (ASFs) has opened new avenues in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [5]. This enables the rapid generation of highly functionalized libraries for fragment-based drug discovery (FBDD) and targeted protein degraders (PROTACs). The azetidine scaffold is no longer just a bioisostere; it is a foundational pillar of next-generation chemical biology.

References

-

Benchchem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.1

-

Taylor & Francis / PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.2

-

PharmaBlock. Azetidines in Drug Discovery.3

-

ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.4

-

ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.5

-

Benchchem. Technical Support Center: Azetidine Synthesis Protocols.6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Pharmacophore Modeling of Methoxybenzoyl-Substituted Amines: A Technical Guide

Executive Summary

The methoxybenzoyl-substituted amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in tubulin polymerization inhibitors (targeting the colchicine binding site), 5-HT4 receptor agonists, and adenosine receptor antagonists. Its pharmacological versatility stems from the electronic modulation of the benzoyl ring by the methoxy group and the hydrogen-bonding capability of the amide/amine linker.

This guide provides a rigorous technical workflow for generating pharmacophore models for this class of compounds. It moves beyond standard "black-box" modeling to address specific challenges: the rotational flexibility of the amide bond, the impact of ortho-methoxy intramolecular hydrogen bonding (IMHB) on bio-active conformations, and the precise definition of steric features.

Structural Significance & Mechanistic Grounding

Effective modeling requires understanding the underlying physical chemistry of the ligand-target interaction.

The "Ortho-Methoxy" Effect

In 2-methoxybenzoyl derivatives, a critical intramolecular hydrogen bond (IMHB) often forms between the amide nitrogen proton and the ether oxygen of the methoxy group.

-

Conformational Lock: This IMHB (

) creates a pseudo-six-membered ring, locking the molecule into a planar conformation. -

Thermodynamic Consequence: This reduces the entropic penalty upon binding. Standard conformer generation algorithms (e.g., those using strictly MMFF94 without specific constraints) may miss this low-energy state if the dielectric constant is set too high (mimicking water), potentially destabilizing the IMHB.

-

Modeling Directive: When modeling ortho-substituted analogs, you must validate that your conformer pool includes these planar, IMHB-stabilized states.

Pharmacophoric Features

For methoxybenzoyl-amines, the pharmacophore is typically defined by four core features:

-

Hydrogen Bond Acceptor (HBA): The methoxy oxygen (unless engaged in IMHB) and the carbonyl oxygen.

-

Hydrogen Bond Donor (HBD): The amide NH (critical for backbone interactions).

-

Hydrophobic/Ring Aromatic (RA): The phenyl ring, often engaging in

stacking (e.g., with Phe residues in the target). -

Excluded Volume: The steric bulk of the methoxy group, which can induce selectivity (e.g., fitting into the hydrophobic pocket of

-tubulin).

Experimental Protocol: Step-by-Step Modeling

This protocol assumes the use of standard molecular modeling suites (e.g., BIOVIA Discovery Studio, MOE, or Schrödinger Phase), but the methodology is software-agnostic.

Phase 1: Dataset Curation & Preparation

Objective: Create a high-quality training set with a wide range of bioactivity (at least 4 orders of magnitude).

-

Select Ligands: Curate 20–30 diverse methoxybenzoyl-substituted amines.

-

Activity Binning:

-

Active:

-

Moderately Active:

-

Inactive:

-

-

Stereochemistry: Manually correct protonation states at pH 7.4. For the amide nitrogen, ensure the trans isomer is the starting point unless steric hindrance dictates otherwise.

Phase 2: Conformational Analysis (The Critical Step)

Causality: The flexibility of the amine linker allows the molecule to adopt "V-shaped" or "linear" topologies. The bio-active conformation is rarely the global minimum in vacuum.

-

Method: Mixed-mode Monte Carlo/Systematic Search.

-

Energy Window: Set to 20 kcal/mol (higher than standard 10 kcal/mol) to capture high-energy bio-active states.

-

Constraint: If modeling ortho-methoxy analogs, perform a specific sub-search to identify the planar IMHB conformer.

Phase 3: Alignment & Feature Extraction

Method: Common Feature Pharmacophore Generation (HipHop/HypoGen algorithms).

-

Feature Mapping:

-

Map HBA to the methoxy oxygen and carbonyl oxygen.

-

Map HBD to the amide nitrogen.

-

Map Ring Aromatic to the benzoyl ring.

-

-

Alignment: Use a "flexible" alignment method. Do not use rigid alignment unless you have a co-crystal structure.

-

Hypothesis Generation: Generate 10 hypotheses. Select the top-ranked model based on the cost function (difference between "Null Cost" and "Total Cost" should be > 60 bits).

Phase 4: Validation Strategy

A model is only as good as its predictive power. Use the following self-validating metrics:

| Metric | Threshold / Standard | Purpose |

| Fisher Randomization | 95% or 99% Confidence | Ensures the correlation is not random chance. |

| RMSD | Measures fit of training set to the model. | |

| Test Set Correlation ( | Validates predictive ability on external compounds.[1][2] | |

| Enrichment Factor (EF) | Ability to pick actives from a decoy database. |

Case Study: Tubulin Polymerization Inhibitors

Context: Methoxybenzoyl-aryl amines are classic inhibitors of the Colchicine Binding Site (CBS) on

-

Target Interaction: The trimethoxy-benzoyl moiety typically mimics the A-ring of colchicine.

-

Key Residues: The methoxy groups act as HBAs to Cys241 and Val181 . The aromatic ring engages in hydrophobic interactions with Leu248 .

-

Protocol Application:

-

Decoy Set: Generated using the DUD-E (Directory of Useful Decoys) methodology, matching physicochemical properties (MW, LogP) but differing in topology.

-

Screening: The pharmacophore model (3 HBA, 1 HBD, 1 Hydrophobic) was used to screen the ZINC database.

-

Result: Identification of novel indole-based methoxybenzoyl derivatives with

values in the low nanomolar range.

-

Visualization of the Workflow

The following diagram illustrates the integrated workflow, emphasizing the feedback loop between conformer generation and validation.

Figure 1: End-to-end workflow for pharmacophore modeling, highlighting the iterative validation loop (dotted red line) required if statistical metrics fail.

References

-

Caron, G., et al. (2019).[3] "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[3][4] Medicinal Research Reviews. Link

-

Lu, Y., et al. (2014). "Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking." Acta Pharmacologica Sinica. Link

-

Kuthyala, A., et al. (2022). "Pharmacophore modeling, molecular docking, and molecular dynamics studies to identify new 5-HT2AR antagonists." Molecular Diversity. Link

-

Wermuth, C.G. (Ed.). (2011).[5] The Practice of Medicinal Chemistry. Academic Press. (Standard text for bioisosterism and privileged structures).

- Guner, O.F. (2000). Pharmacophore Perception, Development, and Use in Drug Design. IUL Biotechnology Series.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. iris.unito.it [iris.unito.it]

- 5. 3-Hydroxy-2-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Deconvoluting the Mechanism: A Senior Application Scientist's Guide to Identifying Biological Targets for Azetidin-3-Amine Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, offering a unique three-dimensional geometry that can enhance metabolic stability, solubility, and target engagement.[1][2] Specifically, azetidin-3-amine derivatives have emerged as a versatile class of compounds with demonstrated activity in diverse therapeutic areas, from central nervous system disorders to oncology.[3][4][5] However, the full potential of these novel chemical entities can only be realized through a precise understanding of their molecular mechanism of action, which begins with the unequivocal identification of their biological target(s). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complex process of small-molecule target identification. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal approaches—from unbiased proteome-wide screens to hypothesis-driven validation—to build a robust and compelling case for a drug-target interaction.

The Strategic Funnel: An Overview of the Target Identification Workflow

The journey from a bioactive compound to a validated drug target is not a linear path but rather a process of iterative refinement. We conceptualize this as a "Target Identification Funnel," a multi-stage workflow designed to systematically narrow down the vast number of potential protein interactors to a handful of high-confidence candidates. The process begins with broad, unbiased methods to generate initial hypotheses and progresses to highly specific assays to validate these findings. This strategic approach mitigates the risk of pursuing false positives and builds a strong, evidence-based foundation for advancing a drug development program.

Caption: The Target Identification Funnel Workflow.

Part I: Unbiased, Proteome-Wide Identification Strategies

For novel azetidin-3-amine derivatives emerging from phenotypic screens, where the target is unknown, unbiased approaches are paramount. These methods interrogate the compound's interactions across the entire proteome without prior assumptions.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique remains a cornerstone of target identification.[6][7] The core principle involves "fishing" for binding partners from a complex protein mixture (e.g., cell lysate) using a "bait" molecule.

Causality Behind the Choice: AC-MS is chosen when a direct physical interaction is hypothesized as the primary mechanism of action. It is particularly effective for identifying targets with stable, non-covalent binding. The key to a successful experiment lies in the design of the affinity probe. A linker must be attached to the azetidine derivative at a position that structure-activity relationship (SAR) studies have shown to be non-essential for its biological activity.[6]

Caption: The Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Self-Validating System: A critical control is the competition experiment. The lysate is pre-incubated with an excess of the free, unmodified azetidine derivative before being applied to the affinity matrix. True targets will be sequestered by the free compound and will not bind to the matrix, resulting in their depletion in the final MS analysis compared to the non-competed sample. This step is essential to distinguish specific interactors from proteins that non-specifically bind to the matrix or linker.[8]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technology that utilizes small-molecule probes to assess the functional state of enzymes in complex biological systems.[9][10] Unlike AC-MS, which identifies binders, ABPP identifies proteins that are catalytically active and can react with a probe.[11]

Causality Behind the Choice: ABPP is the method of choice when the azetidine derivative is suspected of acting as an enzyme inhibitor, particularly one that forms a covalent bond. The most common application for target deconvolution is the competitive ABPP format. Here, the proteome is pre-treated with the azetidine derivative before the addition of a broad-spectrum, reporter-tagged activity-based probe (ABP).

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Self-Validating System: The quantitative nature of modern mass spectrometry is key. By using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Culture), the control and treated proteomes can be mixed and analyzed together.[12][13] A true target will show a significant and dose-dependent decrease in probe labeling in the treated sample compared to the control. This provides a quantitative readout of target engagement directly in a complex biological matrix.

Emerging & Orthogonal Proteome-Wide Methods

To increase confidence, it is wise to employ multiple, mechanistically distinct methods.

| Method | Principle | Ideal Use Case for Azetidin-3-Amines | Key Advantage |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes a target protein, making it resistant to protease digestion.[6][14] | Identifying non-covalent interactors without chemical modification of the compound. | No compound modification is required, preserving its native structure and activity. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding induces conformational changes in a target protein, altering its protease digestion pattern.[15] | Mapping the binding site and identifying allosteric effects across the proteome. | Provides structural information and can identify targets without direct affinity capture. |

| Proteome Integral Solubility Alteration (PISA) | The binding of a ligand alters the thermal stability and, consequently, the solubility of its target protein upon heating.[16] | High-throughput screening to identify targets based on thermal stabilization. | Can be performed on intact cells and is amenable to high-throughput formats. |

Part II: Computational Prediction and Pathway Analysis

Computational methods serve as a powerful complementary approach, capable of generating hypotheses, prioritizing experimental efforts, and rationalizing results.[17][18]

Causality Behind the Choice: In silico approaches are invaluable when structural information about the azetidine derivative is available. They are cost-effective and can rapidly screen vast virtual libraries of proteins.

-

Reverse Docking/Pharmacophore Screening: The structure of the azetidine derivative is used to screen against a database of protein structures (e.g., PDB) to predict potential binding partners.[19]

-

Binding Site Similarity Search: Tools can compare the predicted binding pocket on a primary target to other proteins in the proteome to anticipate potential off-targets.[20]

-

Network Pharmacology: Once initial hits are identified, they can be mapped onto protein-protein interaction and signaling pathway databases (e.g., STRING, KEGG) to understand the potential downstream biological consequences of target engagement.[19][21] This helps to connect a molecular target to the observed cellular phenotype.

Part III: The Crucial Step of Target Validation

Identifying a list of candidate proteins is only the beginning. Target validation is the process of rigorously confirming that a candidate is a genuine biological target and that its modulation by the azetidine derivative is responsible for the observed therapeutic effect.[22][23] This requires a suite of orthogonal experiments.

The Validation Cascade: A logical progression of experiments is required to build a compelling validation package. Each step provides a higher level of evidence.

Caption: The hierarchical workflow for rigorous target validation.

Trustworthiness Through Orthogonality: The strength of the validation lies in using multiple, independent methods. For example, confirming a direct interaction with SPR (a biophysical method) and then showing that the compound modulates a downstream signaling marker in cells only when the target protein is present (a cell-based genetic method) provides two distinct lines of evidence that powerfully support the hypothesis.[24][25]

Specialized Focus: Kinome Profiling

Protein kinases are a frequent target class for small molecules, and their dysregulation is implicated in numerous diseases.[26] If there is any reason to suspect that an azetidin-3-amine derivative might target a kinase, a specialized kinome profiling screen is essential.

Causality Behind the Choice: The human kinome contains over 500 members, many with highly conserved ATP-binding pockets. A kinome-wide screen is critical not only to identify the primary target but also to assess the compound's selectivity and identify potential off-targets that could lead to toxicity.[27] Services like KinomePro™ or KinSight™ offer activity-based profiling against large panels of kinases, providing a comprehensive view of a compound's kinome-wide interactions.[28][29] This data is invaluable for lead optimization, guiding medicinal chemistry efforts to improve potency and selectivity.

Appendix: Key Experimental Protocols

Protocol 1: Affinity Chromatography Pull-Down with Competition Control

-

Probe Preparation: Covalently couple the azetidine-linker derivative to N-hydroxysuccinimide (NHS)-activated agarose beads according to the manufacturer's protocol. Prepare a control resin using the linker alone to identify non-specific matrix binders.

-

Lysate Preparation: Grow cells to ~80-90% confluency. Harvest, wash with cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Competition Setup: Divide the lysate into two aliquots.

-

Test Sample: Add vehicle (e.g., DMSO) to the lysate.

-

Competition Sample: Add the free, unmodified azetidine derivative to a final concentration of 100-fold molar excess over the estimated probe concentration.

-

-

Incubation: Incubate both lysates for 1 hour at 4°C with gentle rotation.

-

Binding: Add the affinity resin (and control resin in a separate tube) to the pre-cleared lysates. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by gentle centrifugation. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific proteins.

-

Elution: Elute bound proteins using an appropriate method (e.g., boiling in SDS-PAGE sample buffer, elution with a low-pH buffer like 0.1 M glycine pH 2.5, or elution with an excess of free compound).

-

Analysis: Separate the eluted proteins by SDS-PAGE followed by silver or Coomassie staining for visualization. Excise unique bands for identification by LC-MS/MS, or analyze the entire eluate directly. True targets will be present in the Test Sample eluate but significantly reduced or absent in the Competition Sample eluate.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

-

Lysate Preparation: Prepare clarified cell lysate as described in Protocol 1. Determine protein concentration using a BCA assay.

-

Compound Incubation: Aliquot equal amounts of protein lysate (e.g., 1 mg in 50 µL) into microcentrifuge tubes. Add the azetidine derivative from a concentrated stock to achieve the desired final concentrations (e.g., a dose-response from 10 nM to 10 µM). Add vehicle (DMSO) to a control tube. Incubate for 30 minutes at 37°C.

-

Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-alkyne probe for serine hydrolases) to each tube to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.

-

Click Chemistry: Quench the labeling reaction by adding ice-cold methanol. Attach a reporter tag (e.g., Biotin-Azide or a fluorescent dye-azide) to the probe-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

-

Enrichment/Analysis:

-

If using a biotin tag: Enrich the labeled proteins using streptavidin beads. Elute, digest the proteins into peptides on-bead, and analyze by quantitative LC-MS/MS.

-

If using a fluorescent tag: Separate proteins by SDS-PAGE and visualize labeled proteins using an in-gel fluorescence scanner.

-

-

Data Interpretation: In the MS data, identify proteins whose peptide signals are significantly and dose-dependently reduced in the compound-treated samples relative to the vehicle control. These are the high-confidence targets of the azetidin-3-amine derivative.

References

- Target Identification and Validation (Small Molecules). University College London.

- Molecular Target Validation in preclinical drug discovery. (2014, May 02). European Pharmaceutical Review.

- Activity-based protein profiling: A graphical review. (2023). PMC - NIH.

- Affinity Chromatography.

- KinomePro - Functional Kinase Activity Profiling. Pamgene.

- Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 09).

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- Kinome Profiling Service. MtoZ Biolabs.

- Activity based Protein Profiling (Abpp).

- Computational approaches for drug target identification in pathogenic diseases. (2011, August 22). Taylor & Francis Online.

- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 09). Frontiers in Pharmacology.

- Quantitative Kinome Profiling Services. CD Biosynsis.

- Activity Based Protein Profiling ABPP. MtoZ Biolabs.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC - NIH.

- KinomeView Profiling. Cell Signaling Technology.

- Computational Approaches for Drug Target Identification. (2021).

- New computational method for identifying drug targets. (2015, August 30).

- Targeting disease: Computational approaches for drug target identific

- Activity-based protein profiling for drug discovery. Universiteit Leiden.

- Target Identification and Validation in Drug Discovery. (2025, December 08). Chemspace.

- Target validation – BioCurate's perspective.

- Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Pl

- Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology.

- Small-molecule Target and Pathway Identific

- Affinity-based target identification for bioactive small molecules. (2013). RSC Publishing.

- Affinity purification in target identification: the specificity challenge. (2015, September 15). PubMed.

- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.

- Drug Target Identification Methods After a Phenotypic Screen. (2023, May 01). Drug Hunter.

- Small molecule target identification using photo-affinity chrom

- Drug Target Identification and Valid

- SIM-PAL: proteome wide identification of small molecule binding sites. Harvard Office of Technology Development.

- Proteomic Screening Services. MS Bioworks.

- Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. (2021). Promega.

- Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online.

- STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024, February 08).

- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013, May 29). PMC - NIH.

- Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025, August 05). Taylor & Francis Online.

- Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. (2025, July 10). ACS Medicinal Chemistry Letters.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Examples of biologically active drug leads containing azetidine. (2020).

- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 12. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 13. Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS - Biognosys [biognosys.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 21. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. drugtargetreview.com [drugtargetreview.com]

- 24. biocurate.com [biocurate.com]

- 25. lifesciences.danaher.com [lifesciences.danaher.com]

- 26. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 27. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 28. KinomePro - Pamgene [pamgene.com]

- 29. assayquant.com [assayquant.com]

Methodological & Application

Application Note: A Robust Protocol for the Benzoylation of Azetidin-3-amine Dihydrochloride

Abstract

This application note provides a comprehensive, field-tested protocol for the N-benzoylation of azetidin-3-amine dihydrochloride. The azetidine scaffold is a privileged structure in modern medicinal chemistry, and its functionalization is critical for developing novel therapeutic agents.[1] This guide addresses the specific challenge of acylating an amine that is supplied as a highly stable dihydrochloride salt. We present a modified Schotten-Baumann reaction protocol, explaining the critical role of stoichiometry and reaction conditions to achieve high yields of the desired product, N-(azetidin-3-yl)benzamide. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for this important transformation.

Introduction and Scientific Rationale

The benzoylation of amines is a fundamental transformation in organic synthesis, typically achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3] However, the reaction presents a unique challenge when the starting amine is in the form of a hydrochloride salt, as is common for small, polar amines like azetidin-3-amine. The amine's nitrogen lone pair is protonated, rendering it non-nucleophilic and incapable of reacting with the electrophilic benzoyl chloride.

Therefore, the core of this protocol revolves around the strategic use of a base to perform two essential functions in situ:

-

Liberation of the Free Amine: Neutralization of the two equivalents of hydrogen chloride associated with the starting material to unmask the nucleophilic primary amine.

-

Scavenging of Reaction Byproduct: Neutralization of the one equivalent of HCl generated during the acylation process. This prevents the newly formed HCl from protonating and deactivating unreacted azetidin-3-amine, thereby driving the reaction to completion.[4][5]

This protocol employs a non-nucleophilic organic base, triethylamine (Et₃N), in an aprotic organic solvent, providing a homogeneous reaction environment that simplifies monitoring and workup procedures compared to traditional biphasic systems.

Reaction Mechanism and Workflow

The overall transformation follows a nucleophilic acyl substitution pathway, as detailed below.

Caption: High-level overview of the benzoylation reaction pathway.

The experimental procedure is broken down into distinct phases, from reaction setup to final product purification. The following workflow diagram provides a visual summary of the protocol.

Sources

Application Notes and Protocols for the Scalable Synthesis of Methoxybenzoyl Azetidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity. The incorporation of a methoxybenzoyl moiety can further modulate a molecule's pharmacokinetic and pharmacodynamic profile. This document provides detailed application notes and scalable protocols for the synthesis of two key classes of methoxybenzoyl azetidines: N-(methoxybenzoyl)azetidines and 3-(methoxybenzoyl)azetidines. The methodologies described herein are designed to be robust, scalable, and suitable for implementation in a drug development setting.

PART 1: Strategic Approaches to Methoxybenzoyl Azetidine Synthesis

The synthetic strategy for methoxybenzoyl azetidines is primarily dictated by the desired point of attachment of the methoxybenzoyl group to the azetidine ring. Two main approaches are presented:

-

N-Acylation of Azetidine: This is a direct and generally high-yielding method for the synthesis of N-(methoxybenzoyl)azetidines. The scalability of this approach hinges on the availability of the starting azetidine and the efficiency of the acylation reaction.

-

Functionalization of an Azetidine Precursor: For the synthesis of 3-(methoxybenzoyl)azetidines, a pre-functionalized azetidine core, such as azetidine-3-carboxylic acid, is typically required. The overall scalability will depend on the efficient, large-scale synthesis of this key intermediate and the subsequent amide bond formation.

This guide will provide detailed protocols for both strategies, with a focus on reaction conditions and work-up procedures amenable to scale-up.

PART 2: Scalable Synthesis of N-(Methoxybenzoyl)azetidines

This section details a robust and scalable two-step process for the preparation of N-(methoxybenzoyl)azetidines, commencing with the synthesis of the requisite methoxybenzoyl chloride.

Protocol 1: Scalable Preparation of Methoxybenzoyl Chloride

The synthesis of methoxybenzoyl chloride from the corresponding methoxybenzoic acid is a well-established transformation that can be readily scaled. The use of thionyl chloride or oxalyl chloride are both effective methods.[3][4][5][6]

Reaction Scheme:

Materials and Equipment:

-

Methoxybenzoic acid (e.g., 4-methoxybenzoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Large reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Protocol:

-

Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas scrubber containing a sodium hydroxide solution, add methoxybenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to form a slurry.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops) to the stirred suspension.

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature. The addition should be controlled to manage the evolution of HCl and SO₂ gases.

-